N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a cyanophenyl group, a pyridinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the cyanophenyl derivative and the pyridinyl piperidine derivative. These intermediates are then coupled through an oxalamide linkage.
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Step 1: Synthesis of 2-cyanophenyl derivative
- React 2-bromobenzonitrile with a suitable nucleophile to introduce the cyanophenyl group.
- Reaction conditions: Use a palladium catalyst and a base in an inert atmosphere.
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Step 2: Synthesis of pyridinyl piperidine derivative
- React pyridine with piperidine in the presence of a suitable catalyst to form the pyridinyl piperidine derivative.
- Reaction conditions: Use a Lewis acid catalyst and heat the reaction mixture.
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Step 3: Coupling reaction
- Couple the 2-cyanophenyl derivative with the pyridinyl piperidine derivative using oxalyl chloride to form the oxalamide linkage.
- Reaction conditions: Use an inert atmosphere and a base to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyanophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use appropriate nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(pyridin-2-yl)oxalamide
- N1-(2-cyanophenyl)-N2-(piperidin-4-yl)oxalamide
- N1-(pyridin-2-yl)-N2-(piperidin-4-yl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c21-13-16-5-1-2-6-17(16)24-20(27)19(26)23-14-15-8-11-25(12-9-15)18-7-3-4-10-22-18/h1-7,10,15H,8-9,11-12,14H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXTZSSFOWQGAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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